1-(4-(Piperidin-1-yl)phenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-(Piperidin-1-yl)phenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a piperidine ring attached to a phenyl group, which is further connected to a pyrrole-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Piperidin-1-yl)phenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment to Phenyl Group: The piperidine ring is then attached to a phenyl group through various coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of boron reagents.
Formation of Pyrrole-2,5-dione Moiety: The final step involves the formation of the pyrrole-2,5-dione moiety, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Piperidin-1-yl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite to form corresponding lactams.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the piperidine ring.
Substitution: Substitution reactions can occur at the phenyl group or the pyrrole moiety using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogenation using cobalt, ruthenium, or nickel catalysts.
Substitution: Electrophilic or nucleophilic reagents in the presence of appropriate solvents and catalysts.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
1-(4-(Piperidin-1-yl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(Piperidin-1-yl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as 4-(piperidin-1-yl)pyridine and N-(piperidine-4-yl)benzamide.
Pyrrole Derivatives: Compounds like 4-(3-methyl-1-(4-(methylsulphonyl)phenyl)-1H-pyrazol-5-yl)piperidin-1-yl.
Uniqueness: 1-(4-(Piperidin-1-yl)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a piperidine ring, phenyl group, and pyrrole-2,5-dione moiety
Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-8-9-15(19)17(14)13-6-4-12(5-7-13)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVCZWBFCRAQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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